An In-depth Technical Guide to 2-Bromo-5-fluoro-4-iodophenol: A Novel Building Block for Advanced Research
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-iodophenol: A Novel Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Unique Polysubstituted Phenol
In the landscape of modern chemical synthesis, the strategic placement of multiple, distinct halogen atoms on an aromatic scaffold offers a powerful tool for fine-tuning molecular properties and reactivity. 2-Bromo-5-fluoro-4-iodophenol, identified by CAS number 1564796-94-6, represents a fascinating, albeit currently under-documented, example of such a molecule. This technical guide aims to provide a comprehensive overview of this compound, drawing upon established principles of organic chemistry and data from structurally analogous compounds to infer its properties, potential synthetic routes, and applications. For researchers in drug discovery, agrochemicals, and materials science, 2-Bromo-5-fluoro-4-iodophenol presents a unique constellation of reactive sites, making it a promising, versatile building block for the synthesis of novel, high-value molecules.
Molecular Profile and Physicochemical Properties
A clear understanding of the fundamental characteristics of 2-Bromo-5-fluoro-4-iodophenol is paramount for its effective utilization. While extensive experimental data for this specific molecule is not yet publicly available, we can predict its key properties based on its structure and data from similar compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1564796-94-6 | Public Databases |
| Molecular Formula | C₆H₃BrFIO | Public Databases |
| Molecular Weight | 316.89 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to other polysubstituted phenols |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water. | General properties of halogenated phenols |
| pKa | Estimated to be lower than phenol (9.9) due to the electron-withdrawing effects of the halogens. | Inductive effects of halogens |
Proposed Synthetic Pathways and Mechanistic Rationale
The synthesis of polysubstituted phenols requires careful consideration of the directing effects of the substituents.[1] A plausible synthetic route to 2-Bromo-5-fluoro-4-iodophenol would likely involve a stepwise halogenation of a suitable phenol precursor, leveraging the activating and directing properties of the hydroxyl and existing halogen groups.
Diagram of Proposed Synthetic Pathway
Caption: A potential two-step synthesis of 2-Bromo-5-fluoro-4-iodophenol from 3-Fluorophenol.
Step-by-Step Protocol and Rationale
Step 1: Bromination of 3-Fluorophenol
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Reactants: 3-Fluorophenol, Bromine (Br₂), and a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
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Procedure: To a solution of 3-Fluorophenol in the chosen solvent, slowly add a stoichiometric amount of bromine at a controlled temperature (typically 0 °C to room temperature). The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched with a reducing agent like sodium thiosulfate to remove excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product, 2-Bromo-5-fluorophenol, can be purified by column chromatography.
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Causality: The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. The bromination is expected to occur at the position most activated by the hydroxyl group and least deactivated by the fluorine, which is the C2 position.
Step 2: Iodination of 2-Bromo-5-fluorophenol
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Reactants: 2-Bromo-5-fluorophenol, Iodine (I₂), and an oxidizing agent such as iodic acid (HIO₃) or nitric acid (HNO₃).
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Procedure: The 2-Bromo-5-fluorophenol is dissolved in a suitable solvent (e.g., acetic acid), and iodine and the oxidizing agent are added. The mixture is stirred, possibly with gentle heating, until the reaction is complete as indicated by TLC.
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Work-up: The reaction mixture is cooled and poured into water. The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
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Purification: The final product, 2-Bromo-5-fluoro-4-iodophenol, is purified by recrystallization or column chromatography.
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Causality: The iodination is an electrophilic aromatic substitution. The position of iodination will be directed by the existing substituents. The C4 position is para to the strongly activating hydroxyl group and ortho to the bromine, making it the most likely site for substitution. The use of an oxidizing agent is necessary to generate the electrophilic iodine species.[2]
Reactivity and Potential for Further Functionalization
The unique arrangement of three different halogens on the phenol ring endows 2-Bromo-5-fluoro-4-iodophenol with a rich and versatile reactivity profile. The differential reactivity of the C-Br, C-F, and C-I bonds is key to its utility as a synthetic intermediate.
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Cross-Coupling Reactions: The C-I and C-Br bonds are particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization at the C4 position.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being the most electronegative, can activate the ring for SNAr reactions under appropriate conditions, allowing for the introduction of nucleophiles at the C5 position.
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Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be readily functionalized through etherification, esterification, or conversion to a triflate, providing another handle for molecular elaboration.
Diagram of Reactivity Sites
Caption: Key reactive sites on the 2-Bromo-5-fluoro-4-iodophenol molecule.
Applications in Drug Discovery and Beyond
Halogenated phenols are a well-established class of compounds in medicinal chemistry and agrochemical research.[4] The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
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Medicinal Chemistry: 2-Bromo-5-fluoro-4-iodophenol can serve as a scaffold for the synthesis of novel therapeutic agents. The distinct reactive handles allow for the systematic exploration of chemical space in lead optimization programs. Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5]
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Agrochemicals: The structural motifs present in this molecule are found in many pesticides and herbicides. Its derivatives could be explored for the development of new crop protection agents.
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Materials Science: Polysubstituted phenols can be used as monomers or precursors for the synthesis of advanced polymers and functional materials with tailored electronic and physical properties.
Experimental Workflow: Characterization and Quality Control
For any new batch of 2-Bromo-5-fluoro-4-iodophenol, a rigorous characterization workflow is essential to confirm its identity and purity.
Diagram of Characterization Workflow
Caption: A standard workflow for the purification and characterization of synthesized 2-Bromo-5-fluoro-4-iodophenol.
Predicted Spectroscopic Data
While experimental spectra are not available, the following are predictions based on established principles:
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¹H NMR: The spectrum would show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The phenolic proton would appear as a broad singlet.
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¹³C NMR: The spectrum would exhibit six distinct signals for the aromatic carbons. The carbon attached to the fluorine would show a large one-bond C-F coupling constant. The chemical shifts would be influenced by the inductive and mesomeric effects of all four substituents.
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¹⁹F NMR: A single resonance would be observed for the fluorine atom, likely coupled to the adjacent aromatic protons.
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Mass Spectrometry (HRMS): High-resolution mass spectrometry would be crucial to confirm the elemental composition. The isotopic pattern of bromine would be a key diagnostic feature.
Safety and Handling
As with all halogenated phenols, 2-Bromo-5-fluoro-4-iodophenol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and disposal guidelines, it is essential to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Bromo-5-fluoro-4-iodophenol stands as a promising yet underexplored building block with significant potential for innovation in various scientific disciplines. Its unique substitution pattern offers a rich platform for synthetic diversification, enabling the creation of complex and novel molecular architectures. This guide, by consolidating inferred knowledge and proposing practical synthetic and analytical frameworks, aims to empower researchers to unlock the full potential of this intriguing compound. As more data becomes available, the applications and understanding of 2-Bromo-5-fluoro-4-iodophenol are certain to expand, solidifying its place as a valuable tool in the chemist's arsenal.
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